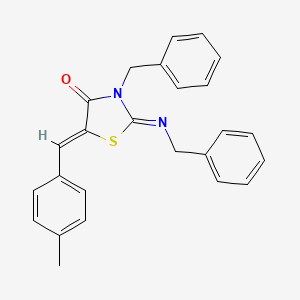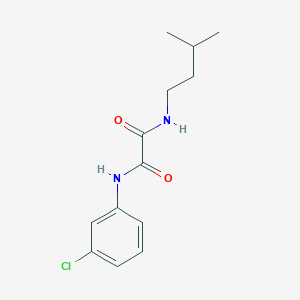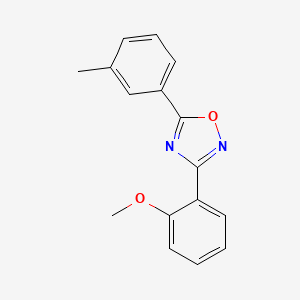
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, also known as BBIT, is a thiazolidinone derivative that has been widely studied for its potential applications in various fields of science. BBIT has a unique chemical structure that makes it a promising candidate for use in drug development, catalysis, and material science.
Applications De Recherche Scientifique
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In drug development, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess anticancer properties, making it a potential candidate for cancer therapy. In catalysis, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used as a catalyst in various organic reactions, including the synthesis of chiral compounds. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been studied for its potential applications in material science, where it has been used to synthesize new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their DNA replication. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its high purity and stability. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it a cost-effective candidate for further research. However, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one.
Orientations Futures
There are several future directions for research involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on the structure of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential direction is the use of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one in the synthesis of new materials with unique properties. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used to synthesize new materials with promising applications in various fields of science, including electronics and energy storage. Finally, further research is needed to fully understand the mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one and its potential applications in various fields of science.
Méthodes De Synthèse
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of benzylamine with 4-methylbenzaldehyde, followed by the reaction of the resulting imine with thioglycolic acid. The final product is obtained by reacting the thiazolidinone intermediate with benzyl bromide in the presence of a base. The synthesis of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been optimized to provide high yields and purity, making it a viable candidate for further research.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-19-12-14-20(15-13-19)16-23-24(28)27(18-22-10-6-3-7-11-22)25(29-23)26-17-21-8-4-2-5-9-21/h2-16H,17-18H2,1H3/b23-16-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMECLSJNBGEI-ZYITZIQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)